[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
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Overview
Description
[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester: is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a cyclopropyl ring, and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenol to form 4-bromophenol. This step is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Cyclopropylation: The next step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction using a suitable cyclopropylating agent.
Carbamate Formation: The final step involves the formation of the carbamic acid benzyl ester. This is typically done by reacting the cyclopropyl intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The bromophenyl group allows for binding to certain proteins, while the cyclopropyl ring provides structural rigidity. This combination enables the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Chlorophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
- [1-(4-Fluorophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
- [1-(4-Methylphenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
Uniqueness
Compared to similar compounds, [1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
benzyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c19-15-6-8-16(9-7-15)23-13-18(10-11-18)20-17(21)22-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAVUPJECYUEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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